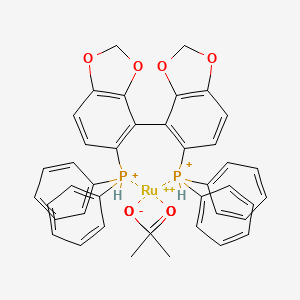

(R)-Ru(OAc)2(SEGPHOS)

Description

BenchChem offers high-quality (R)-Ru(OAc)2(SEGPHOS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Ru(OAc)2(SEGPHOS) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGLLIGZFQVMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O8P2Ru+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism & Application of Asymmetric Hydrogenation using (R)-Ru(OAc)₂(SEGPHOS)

Executive Summary

In the landscape of asymmetric catalysis, (R)-Ru(OAc)₂(SEGPHOS) stands as a premier pre-catalyst for the enantioselective hydrogenation of functionalized ketones and alkenes. While structurally related to the Nobel-prize-winning BINAP systems, the SEGPHOS ligand offers a distinct "narrow bite angle" advantage that frequently results in superior enantiomeric excess (ee) and turnover numbers (TON).

This guide dissects the mechanistic underpinnings of this catalyst, specifically focusing on the activation of the diacetate precursor, the stereo-determining steps in the hydrogenation of

The SEGPHOS Advantage: Structural Rigidity

The superior performance of SEGPHOS over BINAP and MeO-BIPHEP stems from the geometry of its biaryl backbone.

-

BINAP : Possesses a 1,1'-binaphthyl backbone with a dihedral angle of approximately 74-90° . This flexibility can occasionally allow "leakage" in the chiral pocket.

-

SEGPHOS : Features a 4,4'-bi-1,3-benzodioxole backbone.[1][2] The dioxole ring fusion constrains the rotation, narrowing the dihedral angle to approximately 65° .

Impact on Catalysis: This narrower angle forces the phenyl rings on the phosphorus atoms to rotate further into the metal coordination sphere, creating a "tighter" and more sterically congested chiral pocket. This enhances the differentiation between the pro-R and pro-S faces of the incoming substrate.

Mechanistic Deep Dive

Pre-Catalyst Activation

The complex (R)-Ru(OAc)₂(SEGPHOS) is a neutral, coordinatively saturated 18-electron species. It is not the active catalyst. For hydrogenation to occur, the acetate ligands must be displaced or protonated to open coordination sites for hydrogen and the substrate.

Activation Pathway:

-

Solvolysis/Protonation : In alcoholic solvents (MeOH/EtOH), often with the aid of a mineral acid (e.g., HCl or H₂SO₄), the acetate ligands are protonated to form acetic acid.

-

Formation of Cationic Species : The loss of acetates generates a cationic ruthenium species, typically [Ru(SEGPHOS)(Solvent)₂]²⁺ or a mono-chloro species [RuCl(SEGPHOS)(Solvent)]⁺ if HCl is used.[1]

-

H₂ Coordination : This electrophilic Ru center then activates molecular hydrogen.[1]

Catalytic Cycle (Beta-Keto Ester Hydrogenation)

The hydrogenation of

-

Substrate Coordination : The

-keto ester binds to the Ru center as a bidentate ligand via the ketone oxygen and the ester carbonyl oxygen. This chelation locks the substrate conformation. -

Oxidative Addition : H₂ adds to the metal (often heterolytic cleavage assisted by solvent or counter-anion), forming a Ru-hydride species.[1]

-

Migratory Insertion (Stereo-determining Step) : The hydride transfers to the coordinated ketone carbon.[1] The facial selectivity is dictated by the quadrant blockage of the SEGPHOS phenyl rings.

-

Product Release : The resulting ruthenium alkoxide undergoes protonolysis (by solvent or acid), releasing the chiral alcohol and regenerating the cationic active species.

Visualization: The Catalytic Cycle

Figure 1: The catalytic cycle for the asymmetric hydrogenation of

Experimental Protocol

Objective: Asymmetric Hydrogenation of Methyl Acetoacetate (Benchmark Substrate) Target: Methyl (R)-3-hydroxybutyrate (>98% ee)[1]

Reagents & Equipment[4]

-

Catalyst : (R)-Ru(OAc)₂(SEGPHOS) [CAS: 944450-48-0]

-

Substrate : Methyl acetoacetate (distilled)

-

Solvent : Methanol (degassed, anhydrous)

-

Additive : 0.1 M HCl in Methanol (optional but recommended for rate/ee)

-

Equipment : Stainless steel autoclave (Parr or similar), glass liner, glovebox (or Schlenk line).

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Preparation | In a glovebox, weigh (R)-Ru(OAc)₂(SEGPHOS) (8.3 mg, 0.01 mmol) into a glass liner. | S/C ratio = 1000:1. For industrial scale, S/C can go up to 10,000:1. |

| 2. Substrate | Add Methyl Acetoacetate (1.16 g, 10 mmol) to the liner. | Ensure substrate is free of chloride/bromide impurities which can poison the catalyst. |

| 3. Solvation | Add Methanol (5.0 mL). If using acid activation, add HCl/MeOH (0.02 mmol, 2 equiv vs Ru). | Acid helps displace acetate and prevents formation of inactive Ru-enolate species. |

| 4. Assembly | Place liner in autoclave.[3] Seal and remove from glovebox. | Check O-rings for compatibility with MeOH. |

| 5. Purging | Purge with H₂ gas (pressurize to 5 atm, vent) x 3 cycles. | Removes O₂, which oxidizes the phosphine ligand. |

| 6. Reaction | Pressurize to 30-50 atm (435-725 psi) . Heat to 50°C . Stir at 1000 rpm. | High pressure favors the hydrogenation pathway over catalyst decomposition. |

| 7. Termination | Run for 12-16 hours . Cool to RT. Carefully vent H₂. | Venting too fast can cause solvent bumping. |

| 8. Analysis | Concentrate solvent. Analyze by Chiral GC (e.g., Chirasil-DEX CB column). | Expect >99% conversion and >98% ee. |

Workflow Visualization

Figure 2: Operational workflow for the asymmetric hydrogenation process.

Troubleshooting & Optimization

The efficacy of Ru(OAc)₂(SEGPHOS) is sensitive to the reaction environment. Use the table below to diagnose issues.

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (Cl⁻, S, amines) | Distill substrate; ensure solvent is degassed.[1] Increase H₂ pressure. |

| Low Enantioselectivity (ee) | High temperature | Lower temperature to 30°C (may require longer time).[1] |

| Low ee (Racemization) | Product racemization via enolization | Avoid strong bases.[1] Ensure reaction is slightly acidic (hence HCl additive). |

| Induction Period | Slow acetate displacement | Pre-stir catalyst in MeOH/HCl for 30 mins before adding substrate. |

| Leaching/Color Change | Catalyst decomposition | Check for O₂ leaks. Ensure H₂ quality (>99.999%). |

Case Study: Synthesis of Carbapenem Intermediates

Context: The synthesis of the key intermediate for Carbapenem antibiotics requires the reduction of a functionalized

Application: Using (R)-Ru(OAc)₂(DTBM-SEGPHOS) (a bulky variant of SEGPHOS), Takasago researchers achieved:

-

Substrate : Methyl 2-(benzamidomethyl)-3-oxobutanoate.

-

Conditions : 50 atm H₂, 50°C, MeOH.

-

Result : The reaction yielded the syn-

-hydroxy- -

Mechanism Note : The "dynamic kinetic resolution" (DKR) mechanism is active here. The rapid racemization of the

-center (facilitated by the acidity of the position between two carbonyls) allows the catalyst to selectively hydrogenate one enantiomer of the starting material, funneling the racemic mixture into a single chiral product.

References

-

Takasago International Corporation. "SEGPHOS® Ligand Family: Technical Brochure." Takasago Fine Chemicals Division. [Link][1]

-

Saito, T., et al.

-Keto Esters with Ru-SEGPHOS Catalysts." Advanced Synthesis & Catalysis, 2001, 343(3), 264-267. [Link] -

Shimizu, H., et al. "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research, 2007, 40(12), 1385–1393. [Link]

-

Noyori, R., et al.

-Keto Carboxylic Esters." Journal of the American Chemical Society, 1987, 109(19), 5856–5858. [Link]

Sources

Electronic properties of SEGPHOS ligand in Ruthenium complexes

An In-Depth Technical Guide to the Electronic Properties of the SEGPHOS Ligand in Ruthenium Complexes

Abstract

This technical guide provides a comprehensive examination of the electronic properties of the SEGPHOS family of chiral diphosphine ligands and their profound influence on the catalytic behavior of Ruthenium complexes. Developed as a successor to the pioneering BINAP ligand, SEGPHOS distinguishes itself through a unique biaryl backbone—(4,4'-bi-1,3-benzodioxole)—which imparts a narrower, more rigid dihedral angle. This structural feature, coupled with the electronic nature of the phosphine substituents, dictates the stereochemical and reactive outcomes of a multitude of asymmetric transformations. This document delves into the fundamental electronic and steric parameters of SEGPHOS, the synthesis and characterization of its Ruthenium complexes, and its application in the field-defining reaction of asymmetric hydrogenation. Through detailed protocols, comparative data, and mechanistic visualizations, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of Ru-SEGPHOS catalytic systems.

The SEGPHOS Ligand: A Marriage of Rigidity and Electronic Tunability

At the heart of modern asymmetric catalysis lies the design of chiral ligands that can effectively transfer stereochemical information to a metallic center. Atropisomeric biaryl diphosphines have emerged as a "privileged" class of ligands, capable of achieving exceptional levels of enantioselectivity in a broad range of reactions.[1][2]

From BINAP to SEGPHOS: An Evolutionary Design

The development of SEGPHOS by Takasago International Corporation was a direct result of mechanistic insights gained from its predecessor, BINAP.[3] While both are C₂-symmetric biaryl diphosphines, the core structural difference lies in the backbone: BINAP is based on a 1,1'-binaphthyl core, whereas SEGPHOS utilizes a 4,4'-bi-1,3-benzodioxole framework.[1] This modification was predicted to create a narrower dihedral angle between the aryl planes, leading to a more compact and rigid chiral pocket around the metal center.[3] This structural constraint enhances the interaction between the ligand and the substrate, often resulting in superior enantioselectivity and catalytic activity.[3][4]

Quantifying the Structural and Electronic Parameters

The efficacy of a biaryl diphosphine ligand is governed by a delicate interplay of its steric and electronic properties.

-

Dihedral Angle: This is a critical geometric parameter that defines the spatial arrangement of the phosphine groups.[1] A narrower dihedral angle, as seen in SEGPHOS, can lead to more effective chiral discrimination.[4]

-

Tolman Electronic Parameter (TEP): The TEP is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand, determined by the A₁ symmetric C-O stretching frequency in an L-Ni(CO)₃ complex.[5] While specific TEP values for SEGPHOS are not as commonly cited as for monodentate phosphines, the electronic nature of the substituents on the phosphorus atoms (e.g., phenyl, xylyl) allows for fine-tuning of the catalyst's reactivity.[6][7]

-

Steric Demand (Cone Angle): The steric bulk of the ligand influences substrate approach and can be crucial for selectivity. Derivatives like DM-SEGPHOS and DTBM-SEGPHOS feature bulkier substituents on the phosphorus atoms, increasing steric hindrance and often improving enantioselectivity.[8]

The following table provides a comparison of the calculated dihedral angles for several key biaryl diphosphine ligands, highlighting the distinct geometry of SEGPHOS.

| Ligand | Biaryl Backbone | Calculated Dihedral Angle (θ) |

| BINAP | 1,1'-Binaphthyl | 73.49°[4] |

| MeO-BIPHEP | 6,6'-Dimethoxy-1,1'-biphenyl | 68.56°[4] |

| SEGPHOS | 4,4'-Bi-1,3-benzodioxole | 64.99°[4] |

This narrower angle in SEGPHOS is a key contributor to its enhanced performance in many Ru-catalyzed reactions.[9]

Ruthenium-SEGPHOS Complexes: Synthesis and Characterization

The active catalyst is formed by the coordination of the SEGPHOS ligand to a Ruthenium precursor. A variety of such complexes have been synthesized and characterized, tailored for specific catalytic applications.[10][11][12]

General Synthetic Routes

Ruthenium-SEGPHOS complexes are typically prepared by reacting the desired enantiomer of the SEGPHOS ligand with a suitable Ruthenium(II) precursor, such as Ru(cod)(Me-allyl)₂ or [RuCl₂(p-cymene)]₂. The choice of precursor and reaction conditions can influence the final structure of the complex, including the nature of the anionic ligands (e.g., halides, acetates, sulfonates).[10][11] These anionic ligands are not mere spectators; they can profoundly influence the catalyst's reactivity and selectivity.[13][14][15]

The structure of a typical Ru-SEGPHOS complex is depicted below.

Caption: Generalized structure of an octahedral Ru(II)-SEGPHOS complex.

Experimental Protocol: Synthesis of Ru(S-SEGPHOS)(OMs)₂

This protocol describes the synthesis of a Ruthenium bis-mesylate complex, adapted from methodologies reported in the literature.[10][11] This class of complex has shown excellent performance in asymmetric hydrogenation.

Materials:

-

Ru(cod)(Me-allyl)₂ (Ruthenium(IV) bis(2-methallyl)cycloocta-1,5-diene)

-

(S)-SEGPHOS

-

Methanesulfonic acid (MsOH)

-

Toluene, anhydrous

-

n-Hexane, anhydrous

-

Standard Schlenk line equipment, argon atmosphere

Procedure:

-

Under an argon atmosphere, add (S)-SEGPHOS (1.05 equivalents) to a Schlenk flask.

-

Add anhydrous toluene to dissolve the ligand.

-

To this solution, add Ru(cod)(Me-allyl)₂ (1.00 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of methanesulfonic acid (2.1 equivalents) in toluene dropwise over 15 minutes. A color change and/or precipitation may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy until full conversion of the starting materials is observed.

-

Remove the solvent in vacuo.

-

Wash the resulting solid with anhydrous n-hexane to remove any unreacted starting material and byproducts.

-

Dry the solid product under high vacuum to yield the Ru(S-SEGPHOS)(OMs)₂ complex.

Self-Validation: The identity and purity of the complex must be confirmed through spectroscopic analysis. ³¹P NMR provides a direct probe of the phosphorus environment, while ¹H and ¹³C NMR confirm the overall structure. X-ray crystallography can provide definitive structural elucidation.[10][13][14]

Impact on Catalysis: Asymmetric Hydrogenation of Ketones

The premier application of Ru-SEGPHOS complexes is in the asymmetric hydrogenation of prochiral ketones to form valuable chiral secondary alcohols, a critical transformation in the pharmaceutical industry.[9][16][17]

The Catalytic Cycle and the Role of Electronics

The widely accepted mechanism for the asymmetric hydrogenation of ketones by Ru-diphosphine-diamine catalysts proceeds via an outer-sphere mechanism.[17] The SEGPHOS ligand, while not typically part of a diamine complex in this specific cycle, plays a crucial role in related Ru-catalyzed hydrogenations by defining the chiral environment and modulating the electronic properties of the Ruthenium center.

The electronic properties of the SEGPHOS ligand influence several key steps:

-

Formation of the Ruthenium Hydride: The electron density at the Ruthenium center, modulated by the ligand, affects the ease of oxidative addition of H₂ to form the active hydride species.[16]

-

Substrate Interaction: The chiral pocket created by the ligand orients the incoming ketone substrate for stereoselective hydride transfer.

-

Turnover Frequency: Electron-rich derivatives like DM-SEGPHOS or DTBM-SEGPHOS can enhance the catalytic activity by increasing the nucleophilicity of the Ruthenium hydride.[6][18]

Caption: Simplified catalytic cycle for Ru-SEGPHOS mediated hydrogenation.

Performance Data in Asymmetric Hydrogenation

Ru-SEGPHOS catalysts consistently deliver high enantioselectivities for the hydrogenation of various functionalized ketones.[9][19]

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield |

| β-Keto Amide | Ru-(R)-DM-Segphos | >99% | High |

| β-Keto Ester | Ru-SEGPHOS | up to 99% | High |

| Amino Ketone | Ru-DM-BINAP/DAIPEN* | up to 99.8% | up to 99% |

*Note: Data for Amino Ketone shown with a related BINAP system for comparison of efficacy in similar catalyst classes. DM-SEGPHOS has been shown to improve enantioselectivity over XylBINAP in related systems.[9]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the catalytic asymmetric hydrogenation of a simple aromatic ketone.[16][20]

Materials:

-

[RuCl₂(S-SEGPHOS)] (or other suitable Ru-SEGPHOS precatalyst)

-

Acetophenone

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol (IPA), anhydrous

-

High-pressure autoclave equipped with a stirrer

Procedure:

-

Catalyst Activation (if required): In a Schlenk flask under argon, suspend the Ru-SEGPHOS precatalyst in anhydrous 2-propanol.

-

Add a solution of t-BuOK (2 equivalents relative to Ru) in 2-propanol. Stir the mixture at room temperature for 20-30 minutes to generate the active catalyst.

-

Hydrogenation: Transfer the activated catalyst solution to the autoclave.

-

Add the substrate, acetophenone (Substrate/Catalyst ratio typically 1000:1 to 10,000:1).

-

Seal the autoclave, purge several times with H₂ gas.

-

Pressurize the autoclave to the desired pressure (e.g., 8-10 atm H₂).

-

Heat the reaction to the desired temperature (e.g., 30-50 °C) and stir vigorously.

-

Monitor the reaction progress by GC or TLC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ pressure.

-

Workup and Analysis: Quench the reaction with a small amount of water. Filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate in vacuo.

-

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Caption: Experimental workflow for asymmetric ketone hydrogenation.

Conclusion and Future Outlook

The SEGPHOS ligand represents a triumph of rational ligand design, where subtle modifications to the biaryl backbone led to significant gains in catalytic performance. Its narrower dihedral angle and tunable electronic properties make it a powerful tool in the arsenal of the synthetic chemist. In Ruthenium complexes, SEGPHOS creates a well-defined, rigid chiral environment that enables exceptionally high enantioselectivity, particularly in the hydrogenation of functionalized ketones. The continued development of SEGPHOS derivatives with even greater steric bulk or tailored electronic features promises to further expand the scope of Ru-catalyzed asymmetric transformations, enabling the efficient and scalable synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

-

Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society. [Link]

-

Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society. [Link]

-

Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics. [Link]

-

A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]

-

Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Organometallics. [Link]

-

A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Journal of the American Chemical Society. [Link]

-

Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions. Journal of the American Chemical Society. [Link]

-

Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences. [Link]

-

Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]

-

Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry. [Link]

-

Structural and biomedical investigations of novel ruthenium schiff base complexes. Scientific Reports. [Link]

-

Asymmetric Hydrogenation of Ketones Using a Ruthenium(II) Catalyst Containing BINOL-Derived Monodonor Phosphorus-Donor Ligands. The Journal of Organic Chemistry. [Link]

-

Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society. [Link]

-

New Class of Chiral Diphosphine Ligands for Highly Efficient Transition Metal-Catalyzed Stereoselective Reactions: The Bis(diphenylphosphino) Five-membered Biheteroaryls. The Journal of Organic Chemistry. [Link]

-

SEGPHOS. Wikipedia. [Link]

-

SEGPHOS®. Takasago International Corporation. [Link]

-

Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences. [Link]

-

The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. SynOpen. [Link]

-

Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. [Link]

-

Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

-

Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society. [Link]

-

Synthesis, Structure, and Reactivity of Ruthenium-Indane Complexes with Diphosphine Ligand. Chemistry – An Asian Journal. [Link]

-

Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. University of Bath Research Portal. [Link]

-

Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry. [Link]

-

Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Publications. [Link]

-

Electronic Effects of the Anionic Ligand in Ruthenium-Catalyzed Olefin Metathesis. Organometallics. [Link]

-

Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules. [Link]

-

Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State 31P CP/MAS NMR Studies and Their Reactivity with Sulfoxides and Thioethers. Inorganic Chemistry. [Link]

-

(PDF) Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. ResearchGate. [Link]

-

Stereochemically Controlled Synthesis of Ruthenium(II) Complexes Containing Bis(oxazolin-2'-yl)pyridine Ligands. X-ray Crystal Structures of trans-[RuCl(2)(PPh(3)){kappa(3) -N,N,N-(S,S)-(i)Pr-pybox}] and [RuCl(=C=C=CPh(2))(PPh(3)){kappa(3) -N,N,N-(S,S)-(i)Pr-pybox}][PF(6)] ((S,S)-(i)Pr-pybox= 2,6-Bis[4'-(S)-isopropyloxazolin-2'-yl]pyridine). Inorganic Chemistry. [Link]

-

X-ray structure of [Ru3 O2 (NH3)14]6+, cation of the cytological reagent Ruthenium Red. Journal of the Chemical Society, Chemical Communications. [Link]

-

Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

-

X-ray crystallographic structures of ruthenium complexes prepared in this project. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. SEGPHOS - Wikipedia [en.wikipedia.org]

- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. Segphos|Chiral Ligand for Asymmetric Synthesis [benchchem.com]

- 9. assets.takasago.com [assets.takasago.com]

- 10. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. figshare.com [figshare.com]

- 16. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. kanto.co.jp [kanto.co.jp]

The Dihedral Advantage: Mechanistic Insights into (R)-SEGPHOS-Mediated Catalytic Enantioselectivity

Introduction: The Evolution of Atropisomeric Ligands

In the realm of transition-metal-catalyzed asymmetric synthesis, the architectural design of chiral ligands is the primary determinant of enantioselectivity. For decades, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) served as the gold standard for atropisomeric biaryl diphosphine ligands. However, as the pharmaceutical industry demanded increasingly rigid stereocontrol for complex active pharmaceutical ingredients (APIs), the limitations of BINAP's relatively wide chiral pocket became apparent.

In response, Takasago International Corporation engineered a novel class of ligands: SEGPHOS (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole)[1][2]. By replacing the binaphthyl core with a 4,4'-bi-1,3-benzodioxole framework, researchers achieved a critical geometric modification—a significantly narrower biaryl dihedral angle[3]. This whitepaper explores the profound mechanistic causality between the dihedral angle of (R)-SEGPHOS and its superior catalytic enantioselectivity, providing a comprehensive guide for its application in modern drug development.

Mechanistic Foundations: The Causality of the Dihedral Angle

To understand why (R)-SEGPHOS outperforms its predecessors in highly demanding asymmetric transformations, we must analyze the spatial geometry of the catalyst-substrate transition state.

The Quadrant Model and Steric Projection

In a

The Dihedral Angle ( ) Effect

The dihedral angle (

-

(R)-BINAP possesses a dihedral angle of approximately

to -

(R)-SEGPHOS possesses a tightly constrained dihedral angle of approximately

[5].

The Causality: The narrower

Logical flow of how the narrow dihedral angle of (R)-SEGPHOS dictates high enantioselectivity.

Quantitative Structural Comparison

The structural tightening from BINAP to SEGPHOS is not merely theoretical; it is highly quantifiable. The table below summarizes the geometric parameters and benchmark performance of the three leading biaryl diphosphine ligands in the Ru-catalyzed asymmetric hydrogenation of standard

| Ligand | Biaryl Backbone | Dihedral Angle ( | Bite Angle ( | Benchmark ee (%) |

| (R)-BINAP | 1,1'-binaphthyl | ~73.5° | ~92° | 85 - 90% |

| (R)-MeO-BIPHEP | biphenyl | ~68.6° | ~91° | 90 - 95% |

| (R)-SEGPHOS | 4,4'-bi-1,3-benzodioxole | ~65.0° | ~90° | >98% |

Data synthesized from computational models and benchmark catalytic evaluations[3][4][5]. The reduction in

Furthermore, Takasago developed bulkier derivatives like DTBM-SEGPHOS (incorporating 3,5-di-tert-butyl-4-methoxyphenyl groups), which amplify this steric effect even further, proving highly effective in CuH-catalyzed asymmetric hydrosilylations[1][6].

Experimental Methodology: Self-Validating Protocol

To harness the full potential of the narrow dihedral angle, the catalytic system must be protected from competing degradation pathways (primarily phosphine oxidation). The following protocol outlines the Ru-(R)-SEGPHOS catalyzed asymmetric hydrogenation of methyl acetoacetate, designed as a self-validating system where each step ensures the integrity of the active catalyst.

Reagents and Equipment

-

Catalyst: [RuCl(p-cymene)((R)-SEGPHOS)]Cl (0.1 mol% loading).

-

Substrate: Methyl acetoacetate (purified via vacuum distillation prior to use).

-

Solvent: Anhydrous Methanol (degassed via 3x freeze-pump-thaw cycles).

-

Equipment: High-pressure stainless-steel autoclave with a glass liner and magnetic stirring.

Step-by-Step Protocol

-

Glovebox Preparation (Inert Atmosphere):

-

Causality: SEGPHOS, while stable, can undergo slow oxidation in solution. Preparing the reaction in a nitrogen-filled glovebox prevents the formation of catalytically dead phosphine oxides.

-

Action: Transfer 5.0 mmol of methyl acetoacetate and 0.005 mmol (0.1 mol%) of the Ru-(R)-SEGPHOS complex into the glass liner. Add 5.0 mL of rigorously degassed anhydrous methanol.

-

-

Reactor Assembly and Purging:

-

Action: Seal the glass liner inside the autoclave. Transfer the autoclave to the fume hood. Connect to a high-purity

line. -

Validation Step: Purge the lines, then pressurize the autoclave to 5 bar with

and carefully vent. Repeat this purge cycle five times to ensure absolute removal of residual nitrogen/oxygen from the headspace.

-

-

Asymmetric Hydrogenation:

-

Action: Pressurize the reactor to 30 bar of

. Heat the reaction mixture to 50°C under vigorous stirring (1000 rpm) to eliminate mass-transfer limitations between the gas and liquid phases. -

Causality: The narrow dihedral angle of SEGPHOS requires precise substrate coordination. High stirring rates ensure that

availability does not become the rate-limiting step, which could otherwise lead to off-cycle epimerization or background racemic reduction. -

Duration: Allow the reaction to proceed for 12 hours.

-

-

Workup and Validation:

-

Action: Cool the reactor to room temperature and slowly vent the

gas. Concentrate the reaction mixture under reduced pressure. -

Validation: Pass the crude mixture through a short silica plug (EtOAc/Hexane) to remove the Ru-complex. Analyze the conversion via

-NMR (monitoring the disappearance of the ketone singlet). -

Enantiomeric Excess Determination: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OB-H column) to validate the stereochemical outcome. A successful run should yield >98% ee of methyl (R)-3-hydroxybutyrate.

-

Step-by-step experimental workflow for Ru-(R)-SEGPHOS catalyzed asymmetric hydrogenation.

Conclusion and Industrial Impact

The development of (R)-SEGPHOS represents a triumph of rational stereoelectronic design. By deliberately engineering a narrower dihedral angle (

Today, SEGPHOS and its derivatives (such as DTBM-SEGPHOS) are indispensable in the pharmaceutical industry. They are routinely employed in the asymmetric synthesis of critical drug intermediates, ranging from chiral alcohols for antibacterial agents to precursors for antidepressants like fluoxetine[6][7]. For the modern synthetic chemist, understanding the causality behind the dihedral angle is essential for selecting the right ligand to overcome complex stereochemical challenges.

References

-

SEGPHOS - Wikipedia. Wikipedia. Available at:[Link]

-

Takasago Received The Molecular Chirality Awards 2002. Takasago International Corporation. Available at:[Link]

-

Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PubMed Central (PMC). Available at:[Link]

-

Takasago International Corporation | 902 Authors | 934 Publications. SciSpace. Available at:[Link]

-

Applications of Asymmetric Hydrosilylations Mediated by Catalytic (DTBM-SEGPHOS)CuH. Organic Letters - ACS Publications. Available at:[Link]

Sources

- 1. SEGPHOS - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Takasago Received The Molecular Chirality Awards 2002 | Takasago International Corporation [takasago.com]

Technical Guide: Crystal Structure Analysis of (R)-Ru(OAc)₂(SEGPHOS) Complex

Executive Summary

The (R)-Ru(OAc)₂(SEGPHOS) complex represents a benchmark in the evolution of atropisomeric diphosphine ligands for asymmetric catalysis. Developed by Takasago International Corporation, the SEGPHOS ligand ((R)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) was engineered to overcome the structural limitations of its predecessor, BINAP.[1][2]

While BINAP possesses a flexible binaphthyl backbone, SEGPHOS features a narrower bi-1,3-benzodioxole core.[3][4] This structural modification reduces the dihedral angle between the aromatic faces, forcing the

This guide details the crystal structure analysis, synthesis, and mechanistic grounding of the (R)-Ru(OAc)₂(SEGPHOS) complex.

Molecular Architecture: SEGPHOS vs. BINAP[2][3][4]

The superior performance of SEGPHOS is rooted in its crystallographic parameters. The critical distinction lies in the dihedral angle (

Comparative Structural Metrics[3][5]

The following table summarizes the key geometric differences derived from X-ray diffraction studies of Ruthenium(II) complexes.

| Feature | (R)-BINAP Backbone | (R)-SEGPHOS Backbone | Structural Consequence |

| Core Structure | 1,1'-Binaphthyl | 4,4'-Bi-1,3-benzodioxole | SEGPHOS is electronically richer and more rigid.[1] |

| Dihedral Angle ( | ~75° - 90° | ~65° | A narrower |

| Bite Angle (P-Ru-P) | ~90° - 92° | ~92° - 94° | The narrower backbone paradoxically supports a wider bite, pushing Ph rings deeper into the coordination sphere. |

| Quadrant Blocking | Moderate | Severe | Enhanced steric obstruction of the "disfavored" diagonal quadrants. |

The "Seagull" Effect

Takasago researchers analogize BINAP to a "butterfly" (wings open) and SEGPHOS to a "seagull" (wings angled higher during flight). Crystallographically, this means the benzodioxole rings in SEGPHOS are constrained to a narrower angle relative to each other. This constraint forces the equatorial phenyl rings on the phosphorus atoms to protrude further into the reaction coordinate, creating a "tighter" chiral pocket that destabilizes the transition state for the minor enantiomer.

Crystallographic Characterization

Coordination Geometry

The (R)-Ru(OAc)₂(SEGPHOS) complex crystallizes in a distorted octahedral geometry .

-

Equatorial Plane: Occupied by the two phosphorus atoms of the SEGPHOS ligand and the oxygen atoms of the acetate ligands.

-

Axial Positions: Often occupied by bridging oxygens (in dimeric forms) or solvent molecules depending on the crystallization method.

-

Acetate Binding: The acetate ligands typically exhibit a

-coordination (bidentate) mode in the solid state, with Ru-O bond lengths averaging 2.17 – 2.20 Å .

Mechanism of Enantioselectivity (Quadrant Model)

The crystal structure validates the standard "Quadrant Model" for

-

Geometry: The P-Ru-P plane divides the space into four quadrants.

-

Sterics: The "edge-face" arrangement of the phenyl rings (induced by the SEGPHOS backbone) blocks two diagonal quadrants (Q2 and Q4) while leaving Q1 and Q3 open.

-

Substrate Approach: The substrate (e.g., a

-keto ester) coordinates to Ru via the carbonyl oxygen. To minimize steric clash with the protruding phenyl rings of SEGPHOS, the substrate must align its bulky groups into the "open" quadrants, dictating the face selectivity of the hydride transfer.

Experimental Protocols

Synthesis of (R)-Ru(OAc)₂(SEGPHOS)

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Reagents:

Protocol:

-

Ligand Exchange: Charge a dried Schlenk flask with

(1.0 eq) and (R)-SEGPHOS (1.05 eq). Add degassed acetone. -

Reflux: Heat the mixture to reflux for 2 hours to displace the COD and methylallyl ligands, forming the solvent-stabilized

species. -

Anion Exchange: Add a solution of acetic acid (2.2 eq) or sodium acetate in methanol. Stir at room temperature for 4 hours.

-

Precipitation: Concentrate the solution under vacuum. Add hexane dropwise to induce precipitation of the orange-brown solid.

-

Filtration: Filter the solid under argon, wash with cold hexane, and dry in vacuo.

Crystallization for XRD

To obtain single crystals suitable for X-ray diffraction:

-

Dissolve 20 mg of the isolated complex in a minimum amount of THF or Dichloromethane .

-

Layer the solution carefully with n-Hexane or Pentane (antisolvent) in a narrow crystallization tube (1:3 ratio).

-

Allow to stand undisturbed at 4°C for 3-5 days.

-

Observation: Look for orange prismatic crystals forming at the interface.

Visualization & Workflows

Structure Solution Workflow

The following diagram outlines the logical progression from synthesis to refined crystal structure.

Caption: Workflow for the isolation and crystallographic determination of the Ru-SEGPHOS complex.

Mechanistic Pathway: Asymmetric Hydrogenation

This diagram illustrates how the structural features of the catalyst dictate the reaction pathway.

Caption: Catalytic cycle of Ru-SEGPHOS asymmetric hydrogenation showing the critical stereodetermining step.

References

-

Takasago International Corporation. "SEGPHOS® Ligand Family."[1][4][10] Takasago Fine Chemicals Division. [Link]

-

Saito, T., et al. "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 2001. [Link]

-

Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SEGPHOS - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole] ruthenium(II) Ru(OAc)2[(R)-segphos] | 944450-48-0 [chemicalbook.com]

- 8. R-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]

- 9. (S)-Ru(OAc)2(SEGPHOS ) 373650-12-5 [sigmaaldrich.com]

- 10. assets.takasago.com [assets.takasago.com]

A Guide to the Coordination Chemistry and Catalytic Role of Acetate Ligands in Ru-SEGPHOS Complexes

This technical guide provides an in-depth exploration of the coordination chemistry of acetate ligands within Ruthenium-SEGPHOS complexes. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple protocols to elucidate the fundamental principles governing the structure, reactivity, and catalytic function of these vital systems. We will examine the causality behind experimental design, the nuanced roles of acetate ligands beyond that of simple spectators, and their direct impact on the efficacy of asymmetric catalysis.

Introduction: The Significance of Anionic Ligands in Asymmetric Catalysis

Ruthenium complexes bearing chiral diphosphine ligands, such as SEGPHOS® and its derivatives (e.g., DM-SEGPHOS®), are cornerstones of modern asymmetric catalysis.[1][2] They are particularly renowned for their exceptional performance in asymmetric hydrogenation and reductive amination reactions, which are critical for producing enantiomerically pure pharmaceuticals and agrochemicals.[3][4][5]

While the chiral diphosphine ligand rightfully receives much attention for creating the asymmetric environment, the anionic ligands, such as acetate (OAc), play a crucial and often underestimated role. The acetate ligands are not mere spectator ions; they are intimately involved in the mechanism of catalyst activation and the overall catalytic cycle.[6][7] Understanding their coordination modes, fluxional behavior, and reactivity is paramount to optimizing catalyst performance and developing novel synthetic methodologies. This guide will illuminate the multifaceted character of acetate ligands in the context of Ru-SEGPHOS complexes.

Synthesis and Structural Characterization

The most common and catalytically relevant complex is Ru(OAc)₂(SEGPHOS). Its synthesis is typically achieved by reacting a suitable Ru(II) precursor with the SEGPHOS ligand in the presence of acetic acid. A common precursor is Ru(cod)(2-methylallyl)₂, which allows for the straightforward displacement of the diene and allyl ligands.[8]

The resulting Ru(OAc)₂(SEGPHOS) complexes are generally stable, often crystalline, powders that can be stored at cool temperatures (2-8°C) for extended periods.[4][9]

Coordination Modes of the Acetate Ligand

The acetate ligand is versatile and can adopt several coordination modes. In the solid state and in the precatalyst form, the acetate ligands in Ru(OAc)₂(SEGPHOS) typically coordinate in a bidentate, chelating fashion (κ²). This is analogous to the coordination observed in related ruthenium bis-sulfonate complexes, which have been characterized by X-ray crystallography.[8] However, in solution, a dynamic equilibrium can exist where the acetate ligands interchange between bidentate (κ²) and monodentate (κ¹) coordination.[10][11] This fluxional behavior is crucial for creating a vacant coordination site on the ruthenium center, which is necessary for substrate binding and catalytic turnover.

This κ²-κ¹ equilibrium is often influenced by the solvent and the presence of other coordinating species. The ability to easily open a coordination site without complete ligand dissociation is a key feature that enhances catalytic activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing these complexes in solution.

-

³¹P{¹H} NMR: Due to the C₂ symmetry of the SEGPHOS ligand when coordinated to the metal, the two phosphorus atoms are chemically equivalent, typically resulting in a single sharp singlet in the ³¹P{¹H} NMR spectrum. For related ruthenium phosphine complexes, these signals appear in a characteristic region that confirms ligand coordination.[12][13]

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the SEGPHOS ligand backbone in the aromatic region. The acetate ligands give rise to a sharp singlet for the methyl protons, typically in the range of 1.5-2.0 ppm. The integration of this signal relative to the ligand protons confirms the stoichiometry of the complex.

The "Non-Innocent" Role of Acetate in Catalysis

The term "non-innocent" or "chemically non-innocent" aptly describes the acetate ligand's active participation in the catalytic cycle, particularly in hydrogenation reactions.[10][11] Its primary role is to facilitate the heterolytic cleavage of dihydrogen (H₂), which is the essential step in forming the active ruthenium-hydride species.

Formation of the Active Ru-Hydride Catalyst

In the presence of H₂, the Ru(OAc)₂(SEGPHOS) precatalyst is converted into the active catalyst. This process is believed to occur via an outer-sphere mechanism where one of the acetate ligands acts as a proton acceptor (a base) to cleave the H-H bond.[6][7]

The process can be summarized as: Ru(OAc)(SEGPHOS) + H₂ ⇌ [RuH(SEGPHOS)]⁺ + OAc⁻ + AcOH

The acetate ligand abstracts a proton from the incoming H₂ molecule, while the resulting hydride (H⁻) coordinates to the electron-deficient ruthenium center. This step generates the catalytically active monohydride species and a molecule of acetic acid. This acetato-mediated heterolytic cleavage is a cornerstone of why these systems are so efficient under relatively mild conditions.[6][7]

Influence on Enantioselectivity

While the chiral pocket created by the SEGPHOS ligand is the primary determinant of enantioselectivity, the nature of the anionic ligands can have a profound influence.[14][15] The lability and coordination mode of the acetate ligand dictate the availability of coordination sites and the geometry of the transition state during the hydride insertion step. In the enantio-determining step, the substrate coordinates to the active Ru-H species, and the subsequent hydride transfer is directed by the chiral scaffold.[16][17] The dissociation of an acetate ligand is what allows the substrate to enter the coordination sphere, and its ability to re-coordinate can influence the stability of various intermediates in the catalytic cycle.

Quantitative Data Summary

| Reaction Type | Substrate Example | Catalyst | S/C Ratio | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | Levulinic Acid | (S)-Ru(OAc)₂(SEGPHOS) | 1000 | >99 | 98 | [4] |

| Reductive Amination | Diaryl Ketone | (S)-Ru(OAc)₂(SEGPHOS) | 1000 | 99 | 99 | [4] |

| Reductive Amination | β-Keto Lactam | (S)-Ru(OAc)₂(SEGPHOS) | 100 | 94 | >99 | [4] |

| Reductive Amination | Ketoester | Ru-DM-SEGPHOS complex | 1000 | 98 | >99 | [5] |

S/C Ratio: Substrate-to-Catalyst Ratio

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and application of these complexes.

Synthesis of Ru(OAc)₂(S)-SEGPHOS

Causality: This procedure is based on methods used for analogous bis-carboxylate and bis-sulfonate Ru(II) diphosphine complexes.[8] Toluene is an excellent solvent due to its ability to dissolve the reactants and its relatively high boiling point, which can facilitate the reaction. The inert atmosphere is critical to prevent oxidation of the phosphine ligand and the Ru(II) center.

Materials:

-

Ru(cod)(2-methylallyl)₂

-

(S)-SEGPHOS

-

Glacial Acetic Acid (degassed)

-

Toluene (anhydrous, degassed)

-

Hexane (anhydrous, degassed)

-

Schlenk flask and standard Schlenk line equipment

-

Argon or Nitrogen gas supply

Procedure:

-

Under an inert atmosphere of argon, add Ru(cod)(2-methylallyl)₂ (1.0 eq) and (S)-SEGPHOS (1.05 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed toluene to dissolve the solids.

-

Add degassed glacial acetic acid (2.5-3.0 eq) to the solution via syringe.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The color of the solution will typically change, indicating complex formation.

-

Monitor the reaction by ³¹P{¹H} NMR until the starting SEGPHOS signal is fully consumed and a single new peak corresponding to the product is observed.

-

Allow the solution to cool to room temperature.

-

Reduce the volume of toluene under vacuum.

-

Add an excess of anhydrous hexane to precipitate the product.

-

Isolate the solid product by filtration under argon, wash with hexane, and dry under high vacuum.

-

Store the resulting yellow to orange powder under an inert atmosphere at 2-8°C.

General Protocol for Asymmetric Hydrogenation of a Ketone

Causality: Methanol is a common solvent for hydrogenations as it can dissolve a wide range of substrates and does not interfere with the catalysis. The catalyst loading is kept low (0.1 to 0.01 mol%) to ensure high turnover numbers (TON). The reaction is performed under hydrogen pressure to ensure a sufficient concentration of H₂ for the reaction to proceed efficiently.

Materials:

-

Ru(OAc)₂(SEGPHOS) complex (catalyst)

-

Ketone substrate

-

Methanol (anhydrous, degassed)

-

High-pressure autoclave or Parr shaker

-

Hydrogen gas supply (high purity)

Procedure:

-

In a glovebox or under a stream of argon, charge a glass liner for the autoclave with the ketone substrate (1.0 eq) and the Ru(OAc)₂(SEGPHOS) catalyst (0.001-0.01 eq, i.e., 0.1-1.0 mol%).

-

Add anhydrous, degassed methanol to achieve the desired concentration (e.g., 0.5 M).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave several times with hydrogen gas (e.g., 3 cycles of pressurizing to 10 bar H₂ and venting).

-

Pressurize the autoclave to the desired reaction pressure (e.g., 10-50 bar H₂).

-

Stir the reaction at the desired temperature (e.g., 25-50°C) for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

-

Remove the reaction mixture and analyze the conversion (e.g., by GC or ¹H NMR) and the enantiomeric excess (e.g., by chiral HPLC or GC).

Conclusion

The acetate ligands in Ru-SEGPHOS complexes are critical components that profoundly influence catalytic performance. Far from being simple counterions, they exhibit dynamic coordination behavior and play an active role in the crucial H₂ activation step, enabling the formation of the active ruthenium-hydride catalyst. Their ability to reversibly coordinate and de-coordinate provides a low-energy pathway for generating vacant coordination sites necessary for substrate binding. A thorough understanding of this coordination chemistry is essential for researchers aiming to optimize existing catalytic systems and rationally design the next generation of highly efficient catalysts for asymmetric synthesis.

References

- Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Medi

- Exploitation of a Chemically Non-innocent Acetate Ligand in the Synthesis and Reactivity of Ruthenium Vinylidene Complexes.

- Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex.

- Exploitation of a Chemically Non-innocent Acetate Ligand in the Synthesis and Reactivity of Ruthenium Vinylidene Complexes.

- Reactivity and catalytic activity of a robust ruthenium(II)-triphos complex. PubMed.

- Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. Wiley Online Library.

- Understanding the mechanism of (R)

- Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Medi

- Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogen

- Asymmetric hydrogenation of O-/N-functional group substituted arenes. Royal Society of Chemistry.

- (S)-Ru(OAc)2(DM-SEGPHOS). Sigma-Aldrich.

- [Ru(OAc)2(R)‐dm‐SegPhos]‐catalyzed ARA.

- Synthesis and catalytic applic

- (S)-Ru(OAc)2(SEGPHOS). Sigma-Aldrich.

- Synthesis of ruthenium complexes and their catalytic applic

- On the behaviour of Ru(I) and Ru(II) carbonyl acetates in the presence of H2 and/or acetic acid and their role in the catalytic hydrogenation of acetic acid.

- (S)-Ru(OAc)2(DM-SEGPHOS).

- Synthesis and characterization of ruthenium acetate complexes containing triphosphines.

- Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. PMC.

- Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands.

- Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society.

- (S)-Ru(OAc)2(SEGPHOS). Sigma-Aldrich.

- (S)-Ru(OAc)2(SEGPHOS). Alfa Chemistry.

- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar

- Diamine(diphosphine)ruthenium(II) Complexes Synthesis via Ligands Exchange of Diamine(ether-phosphine)ruthenium(II) Complexes. An-Najah Staff.

- The Role of Attractive Dispersion Interaction in Promoting The Catalytic Activity of Asymmetric Hydrogen

- SEGPHOS. Wikipedia.

- (R)-Ru(OAc)2(SEGPHOS). Sigma-Aldrich.

- Crystal structure of the RuPhos ligand. PMC.

- BINAP/SEGPHOS® Ligands and Complexes. Sigma-Aldrich.

- Reactions of Olefins with Ruthenium Hydride Nanoparticles. Wiley Online Library.

- Ru(II)-complexes with the tripodal phosphite ligand tris(8-quinolinyl)phosphite. CNR-IRIS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SEGPHOS - Wikipedia [en.wikipedia.org]

- 3. (S)-Ru(OAc)2(DM-SEGPHOS ) 944450-50-4 [sigmaaldrich.com]

- 4. (S)-Ru(OAc)2(SEGPHOS ) 373650-12-5 [sigmaaldrich.com]

- 5. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity and catalytic activity of a robust ruthenium(II)-triphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. R-Ru(OAc)2(SEGPHOS®) | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.york.ac.uk [pure.york.ac.uk]

- 12. staff.najah.edu [staff.najah.edu]

- 13. iris.cnr.it [iris.cnr.it]

- 14. Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Stereochemical Prediction for (R)-Ru(OAc)₂(SEGPHOS) Reactions

This guide outlines the stereochemical prediction, mechanistic basis, and experimental protocols for asymmetric hydrogenations using (R)-Ru(OAc)₂[(R)-SEGPHOS] .[1][2][3][4] It is designed for researchers requiring high-fidelity enantioselection in drug development.[1][2][3][4]

A Technical Guide for Application Scientists

Executive Summary

The (R)-Ru(OAc)₂(SEGPHOS) complex represents a "privileged" class of catalysts for the asymmetric hydrogenation of functionalized ketones, particularly

For drug development professionals, the critical utility of this catalyst lies in its predictability . By adhering to the quadrant model described below, one can reliably forecast the absolute configuration of the product, minimizing the need for extensive trial-and-error screening.

The Mechanistic Core: The Quadrant Model

To predict the stereochemical outcome, one must understand the spatial environment created by the ligand. The

The "Diagonal Rule"

In the (R)-SEGPHOS complex, the diphenylphosphino groups arrange themselves such that the phenyl rings occupy specific spatial sectors:

-

Equatorial Phenyls: Protrude forward into the coordination sphere, creating "Blocked" quadrants.[4]

For (R)-SEGPHOS , looking down the

Substrate Mapping (The "Lock and Key")

For a

-

Orientation: The substrate coordinates to Ru via the ketone oxygen and the ester carbonyl oxygen.

-

Steric Fit: The bulky group of the substrate (the ester tail) and the alkyl chain will orient themselves to occupy the Open Quadrants to minimize steric clash with the equatorial phenyls.

Visualization of the Pathway

The following diagram illustrates the stereochemical pressure exerted by the (R)-SEGPHOS ligand.

Caption: The (R)-SEGPHOS ligand blocks the Top-Left/Bottom-Right quadrants, forcing the substrate into the open diagonal, typically yielding the (R)-product for

Predictive Framework

Use this logic table to predict your outcome before running the experiment.

| Ligand Configuration | Substrate Class | Dominant Interaction | Predicted Product Configuration |

| (R)-SEGPHOS | Anti-Prelog (Noyori Rule) | (R)-Hydroxy Ester | |

| (S)-SEGPHOS | Anti-Prelog (Noyori Rule) | (S)-Hydroxy Ester | |

| (R)-SEGPHOS | Simple Ketone | Steric bulk differentiation | (R)-Alcohol (typically) |

Note on Deviations: While the (R)-ligand

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol describes the synthesis of (R)-methyl 3-hydroxybutyrate using (R)-Ru(OAc)₂(SEGPHOS).[1][2][3][4]

Materials & Reagents[1][3][4]

-

Catalyst: [Ru(OAc)₂((R)-SEGPHOS)] (CAS: 944450-48-0).[1][2][3][4]

-

Equipment: Stainless steel autoclave (Parr reactor).[1][2][3][4]

Step-by-Step Methodology

-

Catalyst Loading (Glovebox):

-

In a nitrogen-filled glovebox, weigh [Ru(OAc)₂((R)-SEGPHOS)] (8.3 mg, 0.01 mmol) into a glass liner.[1][2][3][4]

-

Add Methyl acetoacetate (1.16 g, 10.0 mmol). S/C ratio = 1000.[2][4]

-

Add degassed Methanol (5.0 mL).

-

Note: The catalyst is air-sensitive in solution; handle strictly under inert atmosphere.[4]

-

-

Reactor Assembly:

-

Place the glass liner into the autoclave.

-

Seal the autoclave and remove from the glovebox.

-

-

Hydrogenation:

-

Purge the autoclave 3 times with H₂ gas (pressurize to 5 bar, then vent).

-

Pressurize to 30 bar (approx. 435 psi) .

-

Heat the reactor to 50 °C with magnetic stirring (1000 rpm).

-

Run the reaction for 16-20 hours .

-

-

Workup:

-

Analysis:

-

Conversion: Determine by ¹H NMR (CDCl₃). Look for the disappearance of the ketone methyl singlet (~2.2 ppm) and appearance of the CH-OH multiplet (~4.2 ppm).

-

Enantiomeric Excess (ee): Analyze via Chiral GC (e.g., Chiraldex G-TA column) or HPLC (Chiralcel OD-H).[1][2][3][4]

-

Expected Result: >98% conversion, >97% ee of the (R)-isomer.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or insufficient pressure.[1][2][3][4] | Ensure substrate is distilled/pure.[2][4] Increase H₂ pressure to 50 bar. |

| Low Enantioselectivity | Racemization of product or wrong solvent. | Lower reaction temperature to 30°C. Switch solvent to EtOH or CH₂Cl₂. |

| Difficult Substrate | Steric bulk prevents coordination.[2][3][4] | Switch to (R)-DTBM-SEGPHOS . The bulky t-butyl groups often enforce the chiral pocket more effectively for hindered substrates.[4] |

References

-

Takasago International Corporation. SEGPHOS® Ligand Guide.[2][3][4] Retrieved from [1][2][3][4]

-

Saito, T., et al. (2001).[1][2][4] "Synthesis of SEGPHOS and its Application to Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264.[1][2][4]

-

Noyori, R., & Ohkuma, T. (2001).[1][2][4] "Asymmetric Catalysis by Architectural and Functional Molecular Engineering." Angewandte Chemie International Edition, 40(1), 40-73.[1][2][3][4][5]

-

BenchChem. A Comparative Guide to (R)-BINAP and SEGPHOS Ligands. Retrieved from [1][2][3][4]

-

Sigma-Aldrich. (R)-Ru(OAc)2(SEGPHOS) Product Specification. Retrieved from [1][2][3][4]

Sources

Stability of Ru(OAc)2(SEGPHOS) under oxidative conditions

Mechanistic Stability and Degradation Pathways of Ru(OAc)₂(SEGPHOS) Under Oxidative Conditions

Executive Summary Ruthenium-based chiral complexes, particularly Ru(OAc)₂(SEGPHOS), are cornerstone precatalysts in asymmetric hydrogenation and reductive amination. However, their electron-rich metal centers and labile ligands render them highly susceptible to oxidative degradation. As a Senior Application Scientist overseeing late-stage catalytic process development, I frequently encounter yield drops directly attributable to poor atmospheric control. This technical guide dissects the mechanistic pathways of Ru(OAc)₂(SEGPHOS) deactivation under oxidative stress, provides quantitative stability metrics, and outlines self-validating analytical protocols for process chemistry optimization.

Structural Vulnerabilities of the Ru-SEGPHOS Scaffold

Ru(OAc)₂(SEGPHOS) (Empirical Formula: C₄₂H₃₄O₈P₂Ru) is a privileged chiral catalyst widely deployed for the enantioselective reduction of ketones and imines. The efficacy of this complex stems from the C₂-symmetric, atropisomeric 4,4′-bi-1,3-benzodioxole backbone of the SEGPHOS ligand, which creates a highly rigid and well-defined chiral pocket[1]. However, this precise electronic and steric tuning introduces specific vulnerabilities when exposed to oxidants (e.g., atmospheric O₂, trace peroxides in ethereal solvents):

-

Electron-Rich Metal Center: The Ru(II) core is highly electron-dense, making it a prime target for outer-sphere electron transfer and oxidation to Ru(III) or Ru(IV) species.

-

Phosphine Susceptibility: The diarylphosphine moieties of the SEGPHOS ligand are highly prone to oxygen insertion, forming catalytically dead phosphine oxides.

-

Acetate Lability: The acetate (OAc) ligands can rapidly dissociate under oxidative stress, opening coordination sites to solvent molecules or irreversible poisons.

Mechanistic Pathways of Oxidative Degradation

Understanding the exact mode of failure is critical for troubleshooting process chemistry. When Ru(OAc)₂(SEGPHOS) is subjected to oxidative conditions, degradation proceeds via three primary, often competing, pathways.

Figure 1: Mechanistic pathways of Ru(OAc)2(SEGPHOS) degradation under oxidative stress.

-

Pathway A: Ligand Oxidation. Oxygen insertion into the P-Ru bond yields SEGPHOS mono- or bis-oxides. Because phosphine oxides are significantly weaker σ-donors than their parent phosphines, they rapidly dissociate. This mirrors degradation mechanisms observed in bipyridyl-Ru complexes, where ligand oxidation yields N-oxides that act as potent catalyst poisons and permanently arrest turnover[2].

-

Pathway B: Metal Center Oxidation. Direct oxidation of the Ru(II) center generates Ru(III) or Ru(IV)=O species. These altered redox states disrupt the standard Ru(0)/Ru(II) or Ru(II)/Ru(IV) catalytic cycles required for substrate activation[2].

-

Pathway C: Anion Dissociation. Oxidative stress can trigger the premature dissociation of the acetate ligands. Without the stabilizing effect of the acetates, the highly reactive Ru center coordinates with solvent molecules, forming off-cycle, thermodynamically stable sinks.

Quantitative Stability Matrix

To guide process parameters and acceptable exposure limits, the following table summarizes the degradation kinetics of Ru(OAc)₂(SEGPHOS) under standardized oxidative environments.

| Oxidant Source | Concentration / Pressure | Half-Life (t₁/₂) | Primary Degradation Pathway | Residual Catalytic Activity (24h) |

| Ambient Air (O₂) | 1 atm (Dissolved in DCM) | ~4.5 hours | Phosphine Oxidation (Mono-oxide) | < 15% |

| Aqueous H₂O₂ | 1.0 Equivalent | < 5 minutes | Metal Center Oxidation (Ru=O) | 0% |

| tert-Butyl Hydroperoxide | 1.0 Equivalent | ~12 minutes | Phosphine Bis-oxide Formation | < 5% |

| Strict Anaerobic (N₂) | < 5 ppm O₂ | > 30 days | None (Stable Precatalyst) | > 98% |

Note: Data synthesized from standardized accelerated degradation models for Ru(II)-bisarylphosphine complexes.

Self-Validating Experimental Protocols for Stability Profiling

Analytical protocols used to assess catalyst stability must be self-validating. Relying solely on offline GC-MS is a critical error, as the high injection port temperatures artificially degrade the Ru-complex, conflating thermal breakdown with oxidative degradation. The following protocols eliminate these artifacts.

Protocol 1: Real-Time Oxidative Degradation Monitoring via PSI-MS and ³¹P NMR Pressurized Sample Infusion Mass Spectrometry (PSI-MS) allows for the ambient-temperature, real-time sampling of the reaction liquor, preserving transient oxidized intermediates[2].

-

Step 1: Anaerobic Baseline Establishment. Dissolve 5.0 mg of Ru(OAc)₂(SEGPHOS) in 5.0 mL of rigorously degassed, anhydrous dichloromethane (DCM) within a Schlenk flask. Acquire a baseline PSI-MS spectrum to confirm the intact molecular ion (m/z ~829.7) and a ³¹P NMR spectrum to confirm a single resonance at ~65 ppm.

-

Step 2: Controlled Oxidant Infusion. Introduce a standardized solution of dry O₂ or tert-butyl hydroperoxide (TBHP) via a syringe pump at 0.1 mL/min.

-

Step 3: Continuous PSI-MS Acquisition. Monitor the real-time decay of the m/z 829.7 peak and the emergence of m/z +16 and +32 peaks, corresponding to the mono- and bis-oxidized SEGPHOS complexes.

-

Step 4: Orthogonal Validation. Extract a 0.5 mL aliquot under inert conditions and acquire a ³¹P NMR spectrum. The shift of the phosphorus signal from ~65 ppm to the 25–30 ppm range confirms oxygen insertion into the phosphine ligand.

-

Causality & Trustworthiness: By coupling the continuous kinetic data of PSI-MS with the structural confirmation of ³¹P NMR, this protocol ensures that the detected phosphine oxides are strictly a product of the controlled oxidant infusion, not an artifact of sampling exposure.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

-

Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ([Bu₄N][PF₆]) in anhydrous DCM. Causality: The non-coordinating nature of the PF₆⁻ anion ensures that the observed electrochemical waves are intrinsic to the Ru(OAc)₂(SEGPHOS) complex, preventing competitive binding that occurs with halide electrolytes.

-

Step 2: Electrode Setup. Utilize a freshly polished glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

-

Step 3: Anodic Sweeping. Introduce 1.0 mM of the catalyst and scan anodically from 0.0 V to +1.5 V at 100 mV/s.

-

Step 4: Reversibility Assessment. Analyze the return cathodic sweep. An irreversible oxidation wave indicates that electron transfer is immediately followed by rapid chemical degradation (an EC mechanism), confirming the complex's instability in higher oxidation states.

Strategic Mitigations in Process Chemistry

When oxidative degradation cannot be entirely prevented through engineering controls (e.g., gloveboxes, rigorous sparging), chemical mitigation strategies must be employed. Recent studies on analogous Ru-BINAP and Ru-SEGPHOS systems demonstrate that replacing labile acetates with sulfonates (e.g., methanesulfonate, OMs) significantly alters the electronic density at the ruthenium center. The resulting Ru(SEGPHOS)(OMs)₂ complexes exhibit enhanced robustness, resisting rapid anion dissociation and providing reliable catalytic performance even under less rigorous atmospheric controls[3].

References

-

Title: (S)-Ru(OAc)2(SEGPHOS) 373650-12-5 - Sigma-Aldrich Source: sigmaaldrich.com URL: ()

-

Title: (R)-Rutheniumdiacetate-(DM-SEGPHOS) - Benchchem Source: benchchem.com URL: [1]()

-

Title: Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC Source: nih.gov URL: [3]()

-

Title: Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest Source: stanford.edu URL: [2]()

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation with (R)-Ru(OAc)2(SEGPHOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Chirality with Ruthenium and SEGPHOS

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1] The quest for highly efficient and selective catalysts has led to the development of sophisticated systems, among which ruthenium complexes bearing chiral diphosphine ligands have proven to be exceptionally versatile.[1][2]

Developed by Takasago International Corporation, SEGPHOS® is a family of atropisomeric biaryl diphosphine ligands that have demonstrated superior performance in a multitude of asymmetric transformations.[3][4] The (R)-Ru(OAc)2(SEGPHOS) catalyst, in particular, has emerged as a powerful tool for the highly enantioselective hydrogenation of a broad range of prochiral substrates, including ketones and olefins.[5][6] This guide provides a detailed protocol for the use of (R)-Ru(OAc)2(SEGPHOS), grounded in mechanistic understanding and practical insights to empower researchers in their synthetic endeavors.

The Catalyst: (R)-Ru(OAc)2(SEGPHOS) and Its Derivatives

The (R)-Ru(OAc)2(SEGPHOS) complex features a ruthenium(II) center coordinated to a molecule of (R)-SEGPHOS and two acetate ligands.[7][8] The SEGPHOS ligand, with its 4,4'-bi-1,3-benzodioxole backbone, possesses a narrower dihedral angle compared to its predecessor, BINAP.[3] This structural feature is credited with enhancing both the catalytic activity and enantioselectivity of its metal complexes.[3]

Commercially available derivatives of SEGPHOS, such as DM-SEGPHOS and DTBM-SEGPHOS, feature modified aryl groups on the phosphorus atoms.[3] These modifications can further tune the electronic and steric properties of the catalyst, often leading to improved performance for specific substrates.[9][10] For instance, the bulkier DTBM-SEGPHOS has shown exceptional performance in the hydrogenation of challenging substrates.[9][11]

Catalytic Cycle: A Mechanistic Overview

The asymmetric hydrogenation of ketones and olefins with Ru(II)-diphosphine complexes is believed to proceed through a well-defined catalytic cycle. The pre-catalyst, (R)-Ru(OAc)2(SEGPHOS), is activated under hydrogenation conditions to form a catalytically active ruthenium hydride species. This active catalyst then coordinates with the substrate. The enantio-determining step is the migratory insertion of the double bond into the Ru-H bond, where the chiral environment created by the SEGPHOS ligand dictates the facial selectivity of the hydride transfer. Finally, the product is released, and the catalyst is regenerated to continue the cycle.

Caption: Generalized catalytic cycle for Ru-SEGPHOS catalyzed asymmetric hydrogenation.

General Protocol for Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone or olefin using (R)-Ru(OAc)2(SEGPHOS). It is crucial to note that optimal conditions, including solvent, temperature, pressure, and substrate-to-catalyst ratio, may vary depending on the specific substrate and should be determined through screening.

Materials and Equipment

-

(R)-Ru(OAc)2(SEGPHOS) catalyst

-

Substrate

-

Anhydrous, degassed solvent (e.g., methanol, ethanol, isopropanol)[12]

-

High-pressure autoclave or a similar hydrogenation apparatus

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Hydrogen gas (high purity)

Step-by-Step Experimental Procedure

-

Catalyst and Substrate Preparation:

-

In an inert atmosphere (glovebox or Schlenk line), weigh the (R)-Ru(OAc)2(SEGPHOS) catalyst and the substrate into a glass liner or reaction vessel suitable for the autoclave.

-

The substrate-to-catalyst (S/C) ratio can range from 100 to 10,000, with a typical starting point being 1000.

-

-

Reaction Setup:

-

Add the anhydrous, degassed solvent to the reaction vessel containing the catalyst and substrate. The concentration of the substrate is typically in the range of 0.1–1.0 M.

-

Seal the reaction vessel and place it inside the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with hydrogen gas three to five times to remove any residual air.

-

Pressurize the autoclave to the desired hydrogen pressure. This can range from atmospheric pressure to 100 atm, with 10–50 atm being a common range.

-

Begin stirring and heat the reaction to the desired temperature (typically 25–80 °C).

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by hydrogen uptake (if the apparatus allows) or by taking aliquots at specific time intervals and analyzing them by GC or HPLC.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete (as determined by monitoring), cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction vessel.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as flash column chromatography, distillation, or recrystallization.

-

-

Analysis:

-

Determine the conversion of the starting material by GC, HPLC, or NMR spectroscopy.

-

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC.

-

Experimental Workflow

Caption: A typical workflow for asymmetric hydrogenation using (R)-Ru(OAc)2(SEGPHOS).

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the asymmetric hydrogenation of various substrate classes using Ru-SEGPHOS catalysts. These values should serve as a starting point for optimization.

| Substrate Class | Typical S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Typical ee (%) |

| Simple Ketones | 1000–10,000 | 10–50 | 25–60 | Methanol, Ethanol | >95 |

| β-Ketoesters | 1000–5000 | 20–80 | 30–80 | Methanol, Ethanol | >98 |

| α,β-Unsaturated Carboxylic Acids | 500–2000 | 10–50 | 25–50 | Methanol | >90 |

| Allylic Alcohols | 1000–2000 | 5–30 | 25–40 | Methanol, Toluene | >95 |

| Imines | 500–1000 | 50–100 | 50–80 | Methanol, THF | >90 |

Note: The optimal conditions are highly substrate-dependent. For instance, electron-rich or sterically hindered substrates may require higher catalyst loadings, pressures, or temperatures.[13]

Troubleshooting and Key Considerations

-

Low Conversion:

-

Cause: Insufficient catalyst activity, catalyst decomposition, or poor hydrogen mass transfer.

-

Solution: Increase catalyst loading, temperature, or hydrogen pressure. Ensure the solvent is rigorously deoxygenated. Improve stirring to enhance gas-liquid mixing.[14]

-

-

Low Enantioselectivity:

-